molecular formula C9H8BrNO2 B13893106 6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one

6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one

Cat. No.: B13893106
M. Wt: 242.07 g/mol
InChI Key: DFCXZQWILQHPKB-UHFFFAOYSA-N
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Description

6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one typically involves the bromination of 4-methyl-3H-isobenzofuran-1-one followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one is unique due to the presence of both the amino and bromine groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

6-amino-5-bromo-4-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8BrNO2/c1-4-6-3-13-9(12)5(6)2-7(11)8(4)10/h2H,3,11H2,1H3

InChI Key

DFCXZQWILQHPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(=O)C2=CC(=C1Br)N

Origin of Product

United States

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